molecular formula C6H5IS B6281728 3-iodobenzene-1-thiol CAS No. 52274-10-9

3-iodobenzene-1-thiol

Cat. No.: B6281728
CAS No.: 52274-10-9
M. Wt: 236.1
InChI Key:
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Description

3-Iodobenzene-1-thiol is an organosulfur compound characterized by the presence of an iodine atom and a thiol group attached to a benzene ring. This compound is widely used in various fields, including organic synthesis, pharmaceuticals, and materials science .

Mechanism of Action

Target of Action

3-Iodobenzene-1-thiol is a complex molecule that primarily targets C (sp3)–H bond-containing etheric, allylic, and benzylic substrates . These substrates play a crucial role in various biochemical reactions, particularly those involving the formation of carbon-carbon bonds.

Mode of Action

The compound interacts with its targets through a process known as halogen bonding interactions . This interaction results in the formation of an EDA (Electron Donor-Acceptor) complex with iodobenzene . The reaction proceeds on the basis of the in situ generation of a thiyl radical and aryl radical through single electron transfer between the photoexcited thiophenolate anion and aryl iodide EDA complex .

Biochemical Pathways

The affected pathway involves the activation and thiolation of C (sp3)–H bonds . This process leads to the formation of a C (sp3) centred-radical by aryl radical-mediated hydrogen atom transfer . The thiolation products are then delivered via a radical–radical cross-coupling with the thiyl radical .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the thiolation of C (sp3)–H bond-containing substrates . This leads to the formation of new carbon-sulfur bonds, which can significantly alter the chemical properties of the substrates and influence their participation in further biochemical reactions.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the presence of potassium hydroxide (KOH) is necessary for the formation of the EDA complex with iodobenzene . Additionally, the reaction requires photoexcitation, indicating that light conditions may also play a role

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Iodobenzene-1-thiol can be synthesized through several methods. One common approach involves the reaction of 3-iodobenzene with thiourea in the presence of a base such as potassium hydroxide. The reaction proceeds via the formation of an intermediate isothiouronium salt, which is subsequently hydrolyzed to yield this compound .

Industrial Production Methods: In industrial settings, the synthesis of this compound often employs transition-metal-catalyzed coupling reactions. For instance, the Ullmann-type coupling reaction, which involves the use of copper catalysts, is a widely adopted method. This reaction allows for the formation of carbon-sulfur bonds under relatively mild conditions .

Chemical Reactions Analysis

Types of Reactions: 3-Iodobenzene-1-thiol undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3-Iodobenzene-1-thiol has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the presence of both an iodine atom and a thiol group on the benzene ring. This combination imparts distinct reactivity and allows for diverse chemical transformations. The iodine atom enhances the compound’s ability to participate in halogen bonding and coupling reactions, making it a valuable intermediate in organic synthesis .

Properties

CAS No.

52274-10-9

Molecular Formula

C6H5IS

Molecular Weight

236.1

Purity

95

Origin of Product

United States

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